molecular formula C₂₆₄H₄₀₆N₈₀O₇₇S₃ B612762 Adrenomedullin CAS No. 148498-78-6

Adrenomedullin

カタログ番号: B612762
CAS番号: 148498-78-6
分子量: 6028.82
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Adrenomedullin (AM) is a 52-amino acid peptide discovered in 1993, initially isolated from human pheochromocytoma . It is ubiquitously expressed across tissues, including vascular endothelial cells, immune cells, and the central nervous system (CNS) . AM exerts multifunctional roles:

  • Cardiovascular Regulation: Potent vasodilation via cAMP signaling and nitric oxide (NO) modulation .
  • Immune Modulation: Suppresses inflammatory cytokines, promotes T-regulatory (Treg) cell differentiation, and mitigates autoimmune conditions like experimental autoimmune encephalomyelitis (EAE) .
  • Neuroprotection: Enhances neural stem cell differentiation and reduces ischemic brain injury .
  • Bone Metabolism: Stimulates osteoblast proliferation and bone formation .
    Elevated AM levels correlate with disease severity in rheumatoid arthritis, systemic sclerosis, and interstitial lung disease (ILD), highlighting its dual role as a biomarker and therapeutic target .

作用機序

Target of Action

Adrenomedullin (ADM) is a multifunctional peptide involved in various physiological functions including vasodilation, hormone secretion, antimicrobial defense, cellular growth, and angiogenesis . It is expressed ubiquitously and participates in several pathophysiological processes such as hypertension, renal failure, septic shock, retinopathy, or tumorigenesis . In neurons, ADM and related peptides are associated with some structural and functional cytoskeletal proteins that interfere with microtubule dynamics .

Mode of Action

ADM exerts its effects through an autocrine/paracrine mode of action . It stimulates the intracellular accumulation of cyclic AMP (cAMP) in cells expressing the ADM receptor . This interaction with its targets leads to various changes, including vasodilation, bronchodilatation, antimicrobial defense, growth and hormone regulation, angiogenesis, and apoptosis .

Biochemical Pathways

ADM is associated with some structural and functional cytoskeletal proteins that interfere with microtubule dynamics . It may intervene in neuronal dysfunction through other mechanisms such as immune and inflammatory response, apoptosis, or calcium dyshomeostasis . ADM-induced natriuresis is caused by an increase in glomerular filtration rate and a decrease in distal tubular sodium reabsorption .

Pharmacokinetics

The bioavailability of ADM is improved after subcutaneous administration in rats, which is probably due to the superior resistance of ADM towards endogenous proteases and its reduced clearance from the blood . The use of antibodies that bind to the N-terminus of ADM results in an overall increase of circulating ADM levels .

Result of Action

ADM has various effects at the molecular and cellular level. It is a potent vasodilator, acting directly on the renal, cerebral, mesenteric, pulmonary, and systemic circulations, including the vascular supply of the skeleton . It also stimulates the growth of new blood vessels (angiogenesis) and increases the tolerance of cells to oxidative stress and hypoxic injury .

Action Environment

The action of ADM can be influenced by environmental factors. For example, in conditions of severe inflammation, such as burns, pancreatitis, and systemic inflammatory response syndrome associated with sepsis, ADM levels are markedly elevated . Furthermore, ADM levels are increased during sepsis, and correlate with the extent of vasodilation, as well as with disease severity and mortality .

生化学分析

Biochemical Properties

Human adrenomedullin plays a crucial role in biochemical reactions by interacting with specific receptors and biomolecules. It primarily binds to the this compound 1 receptor, which is a complex of the calcitonin receptor-like receptor and receptor activity-modifying protein 2 or 3. This interaction leads to the activation of adenylate cyclase and the subsequent accumulation of cyclic adenosine monophosphate (cAMP) within cells. Human this compound also interacts with other proteins such as human serum albumin, which can enhance its stability and bioavailability .

Cellular Effects

Human this compound exerts various effects on different cell types and cellular processes. It has been shown to promote cell proliferation, migration, and invasion in cancer cell lines and endothelial cells. Human this compound influences cell signaling pathways by activating the cAMP-dependent pathway, which can lead to changes in gene expression and cellular metabolism. Additionally, human this compound has been found to enhance angiogenesis, which is the formation of new blood vessels, by stimulating endothelial cell proliferation and migration .

Molecular Mechanism

The molecular mechanism of human this compound involves its binding to the this compound 1 receptor, leading to the activation of adenylate cyclase and the production of cAMP. This increase in cAMP levels activates protein kinase A, which then phosphorylates various target proteins, resulting in changes in gene expression and cellular function. Human this compound can also interact with other receptors, such as the calcitonin receptor-like receptor, to exert its effects. These interactions can lead to enzyme activation or inhibition and alterations in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of human this compound can change over time. The stability and degradation of human this compound are influenced by its interactions with proteins such as human serum albumin, which can protect it from proteolytic degradation. Long-term effects of human this compound on cellular function have been observed in both in vitro and in vivo studies. These effects include sustained changes in gene expression, cell proliferation, and angiogenesis .

Dosage Effects in Animal Models

The effects of human this compound vary with different dosages in animal models. At low doses, human this compound can promote vasodilation and angiogenesis without causing significant adverse effects. At high doses, human this compound may lead to toxic effects, such as hypotension and increased vascular permeability. Threshold effects have been observed, where a certain dosage is required to achieve the desired biological response .

Metabolic Pathways

Human this compound is involved in various metabolic pathways, including those related to vasodilation and angiogenesis. It interacts with enzymes such as adenylate cyclase, which catalyzes the conversion of adenosine triphosphate to cAMP. Human this compound also affects metabolic flux and metabolite levels by modulating the activity of enzymes and signaling pathways involved in cellular metabolism .

Transport and Distribution

Human this compound is transported and distributed within cells and tissues through interactions with specific transporters and binding proteins. For example, human serum albumin can bind to human this compound, enhancing its stability and prolonging its circulation time in the bloodstream. This interaction also affects the localization and accumulation of human this compound in various tissues .

Subcellular Localization

The subcellular localization of human this compound is influenced by targeting signals and post-translational modifications. Human this compound can be directed to specific compartments or organelles within the cell, where it can exert its biological effects. These targeting signals and modifications play a crucial role in determining the activity and function of human this compound within the cell .

生物活性

Adrenomedullin (AM) is a multifunctional peptide originally identified in human pheochromocytoma cells. It plays a significant role in various physiological processes, including vasodilation, angiogenesis, and anti-inflammatory responses. This article explores the biological activity of this compound, highlighting its mechanisms of action, clinical implications, and findings from relevant studies.

Overview of this compound

This compound is a 52-amino acid peptide that belongs to the calcitonin gene-related peptide (CGRP) family. It is produced in multiple tissues, including the adrenal glands, vascular endothelial cells, and various organs such as the heart and kidneys. AM exerts its effects through specific receptors, primarily the calcitonin receptor-like receptor (CLR) and receptor activity-modifying proteins (RAMPs), leading to diverse biological activities.

This compound functions through several key mechanisms:

  • Vasodilation : AM induces vasodilation by increasing intracellular cyclic adenosine monophosphate (cAMP) levels in vascular smooth muscle cells (VSMCs), which inhibits contraction and promotes relaxation .
  • Endothelial Barrier Function : AM enhances endothelial barrier integrity by modulating tight junction proteins, thus reducing vascular permeability .
  • Anti-inflammatory Effects : AM suppresses pro-inflammatory cytokines and promotes tissue repair mechanisms, making it a potential therapeutic target for inflammatory diseases .
  • Angiogenesis : AM stimulates the formation of new blood vessels, which is crucial for tissue regeneration and repair .

Cardiovascular Diseases

This compound has been extensively studied for its role in cardiovascular health. Elevated levels of circulating AM have been associated with heart failure and other cardiovascular conditions. It serves as a prognostic biomarker, indicating disease severity and patient outcomes . Clinical trials have investigated AM's potential as a therapeutic agent in conditions such as acute myocardial infarction and pulmonary hypertension.

Inflammatory Bowel Disease (IBD)

Recent research indicates that AM may be beneficial in treating IBD. A multicenter clinical trial demonstrated that intravenous administration of AM improved clinical outcomes in patients with steroid-refractory ulcerative colitis . The study reported significant reductions in the Mayo score, indicating enhanced mucosal healing and clinical remission rates compared to placebo .

Cancer Research

This compound has been found to be overexpressed in pancreatic cancer tissues. A case-control study highlighted its potential role as a biomarker for pancreatic carcinoma, suggesting that elevated levels of AM could correlate with disease progression . This finding opens avenues for further research into AM-targeted therapies in oncology.

Data Table: Summary of this compound's Biological Activities

Biological ActivityMechanism of ActionClinical Implications
VasodilationIncreases cAMP levels in VSMCsHeart failure, hypertension
Endothelial barrier functionModulates tight junction proteinsReduces edema in inflammatory conditions
Anti-inflammatorySuppresses cytokine productionPotential treatment for IBD
AngiogenesisStimulates blood vessel formationTissue repair and regeneration
Cancer biomarkerOverexpression in tumor tissuesPrognostic indicator in pancreatic cancer

Case Studies

  • Inflammatory Bowel Disease : A study involving 28 patients with steroid-resistant ulcerative colitis showed that high-dose AM administration resulted in significant clinical improvements compared to placebo, with 50% achieving mucosal healing .
  • Pancreatic Carcinoma : In a case-control study of 22 patients, elevated this compound levels were linked to advanced stages of pancreatic cancer, suggesting its utility as a diagnostic marker .

科学的研究の応用

Cardiovascular Applications

1.1 Prognostic Biomarker

Adrenomedullin has emerged as a crucial prognostic biomarker in cardiovascular diseases. Elevated levels of mid-regional pro-adrenomedullin (MR-proADM) and bioactive this compound have been associated with hemodynamic impairment and increased mortality risk in conditions such as heart failure and acute coronary syndrome. Studies indicate that measuring these biomarkers can enhance risk stratification and therapeutic decision-making in patients with cardiovascular conditions .

1.2 Therapeutic Target

The AM-calcitonin receptor-like receptor (CLR) signaling pathway is being explored as a therapeutic target for cardiovascular diseases. Given that several drugs targeting the shared calcitonin gene-related peptide (CGRP)-CLR pathway are already FDA-approved, there is potential for developing new treatments based on this compound signaling . Clinical trials are underway to assess the efficacy of this compound in managing heart failure and other cardiovascular disorders.

Inflammatory Diseases

2.1 Inflammatory Bowel Disease

This compound has been investigated for its therapeutic potential in inflammatory bowel disease (IBD), including ulcerative colitis and Crohn's disease. Research indicates that this compound can suppress inflammatory cytokine production and promote mucosal healing in animal models of intestinal inflammation. A multicenter clinical trial is currently evaluating the safety and efficacy of this compound in patients with refractory IBD .

2.2 Organ Protection

The anti-inflammatory properties of this compound extend to its protective effects on various organs during inflammatory responses. For instance, it has demonstrated efficacy in reducing tissue damage during sepsis and improving outcomes in models of acute lung injury . These findings suggest that this compound could serve as a novel therapeutic agent for conditions characterized by excessive inflammation.

Neurological Applications

3.1 Stroke Management

Recent studies have explored the neuroprotective effects of this compound in ischemic stroke models. Pre-treatment with this compound has been shown to reduce cerebral edema following transient focal cerebral ischemia, indicating its potential role in stroke management . These findings warrant further investigation into the mechanisms by which this compound may protect neuronal tissues during ischemic events.

Case Studies

Study Condition Findings
Beer et al., 2024Acute Heart FailureHigh levels of pro-adrenomedullin significantly predicted disease worsening and mortality risk .
Multicenter Trial, 2021Inflammatory Bowel DiseaseThis compound improved mucosal healing and reduced inflammation in refractory cases .
Ischemic Stroke Study, 2023Stroke ModelsThis compound reduced cerebral edema and improved neurological outcomes post-ischemia .

Q & A

Basic Research Questions

Q. What are the primary physiological functions of Adrenomedullin, and how are they experimentally characterized?

this compound (AM) regulates cardiovascular tone, endocrine function, and cellular growth. Key methodologies include:

  • In vivo models : Hypotensive assays in rodents to measure blood pressure changes .
  • Receptor studies : Pharmacological profiling using AM-specific and calcitonin gene-related peptide (CGRP) receptor antagonists to distinguish signaling pathways .
  • ELISA quantification : Validated assays for measuring circulating AM levels in plasma (sensitivity: 0.02–25 ng/mL) .

Q. What methods are recommended for quantifying this compound in biological samples?

  • Competitive ELISA : Utilizes polyclonal antibodies raised against human AM conjugated to carrier proteins. Standard curves should span 0.02–25 ng/mL with intra-assay CV <10% .
  • Pre-analytical considerations : Samples must be stabilized with protease inhibitors and stored at -80°C to prevent degradation .
  • Specificity validation : Cross-reactivity with prothis compound fragments (e.g., ProAM 1-20) should be tested using peptide-spiked recovery experiments .

Q. How is this compound's role in blood pressure regulation studied mechanistically?

  • Knockout models : AM-null mice exhibit embryonic lethality due to cardiovascular defects, highlighting its developmental role .
  • cAMP modulation : AM binding to G protein-coupled receptors (GPCRs) activates adenylate cyclase, measured via radioimmunoassay in platelet-rich plasma .

Advanced Research Questions

Q. How does this compound influence pancreatic cancer progression, and what methodologies elucidate its autocrine mechanisms?

  • In vitro assays : Exogenous AM (10–100 nM) stimulates Panc-1 cell proliferation (MTT assay) and Matrigel invasion. Basal autocrine activity is confirmed via AM antagonist (e.g., AM 22-52) blocking NF-κB activation .
  • Receptor specificity : RT-PCR and Western blotting differentiate AM receptor (ADMR) from CGRP receptors (CRLR). Pancreatic cancer cells exclusively express ADMR, while stromal cells co-express both .
  • In vivo validation : shRNA silencing of AM in MPanc96 cells reduces xenograft tumor volume by 40% (p<0.01) .

Q. How can researchers resolve contradictory data on this compound’s dual roles in cancer progression and neuroprotection?

  • Context-dependent signaling : In neuroprotection (e.g., experimental autoimmune encephalomyelitis), AM suppresses Th1/Th17 cells via dendritic cell modulation, while in cancer, ADMR activation promotes NF-κB-driven metastasis .
  • Tissue-specific receptor expression : AM’s effects depend on ADMR/CRLR ratios. For example, neuronal tissues express CRLR, which mediates vasodilation, whereas cancer cells rely on ADMR .

Q. What experimental approaches validate this compound receptor interactions in different tissues?

  • Radioligand binding assays : Competitive displacement studies using ¹²⁵I-AM to quantify receptor density (Bmax) and affinity (Kd) in membrane preparations .
  • Gene editing : CRISPR-Cas9 knockout of ADMR in HUVEC cells abolishes AM-induced angiogenesis, confirming receptor specificity .

Q. How can researchers design studies to target this compound in sepsis-induced shock?

  • LPS challenge models : Intraperitoneal LPS (1–5 mg/kg) in rodents elevates plasma AM 3-fold within 6 hours. Tissue-specific AM upregulation in lung/liver correlates with hypotension .
  • Therapeutic inhibition : AM antagonists (e.g., AM 22-52) reduce mortality in septic shock models by 50% (p<0.05) when administered pre-emptively .

Q. Methodological Guidance

Q. What statistical methods are appropriate for analyzing this compound’s association with disease severity?

  • Non-parametric tests : Spearman’s correlation (e.g., AM vs. KL grades in osteoarthritis: r=0.322, p<0.001) .
  • Multivariate analysis : Stepwise regression models adjust for confounders like age and heart rate in heart failure studies (SPSS, p<0.05 threshold) .

Q. How should researchers address variability in AM quantification across assays?

  • Inter-laboratory calibration : Use WHO-certified reference materials (e.g., Human AM 1-52) to harmonize ELISA results .
  • Batch validation : Include internal controls with each assay run to monitor inter-assay CV (<15%) .

Q. What are best practices for reporting this compound research in manuscripts?

  • MIAME compliance : Detail antibody clones (e.g., Rabbit anti-ProAM 1-20), assay conditions (e.g., 4°C incubation), and statistical thresholds (e.g., two-tailed p<0.05) .
  • Data transparency : Upload raw ELISA curves and receptor blot images to repositories like Figshare, citing DOIs in the methods section .

類似化合物との比較

Structural and Functional Comparison with Similar Peptides

AM belongs to the calcitonin gene-related peptide (CGRP) family, which includes CGRP, amylin, calcitonin, and adrenomedullin 2 (AM2). These peptides share a conserved N-terminal disulfide-bonded ring and amidated C-terminus but diverge in receptor specificity and physiological roles .

Table 1: Structural and Receptor Comparison

Feature This compound (AM) CGRP Amylin Calcitonin
Structure 52-amino acids, N-terminal ring, amidated C-terminus 37-amino acids, similar ring 37-amino acids, homologous to CGRP 32-amino acids, homologous structure
Receptor Complex CLR/RAMP2 (AM1), CLR/RAMP3 (AM2) CLR/RAMP1 CTR/RAMP1-3 Calcitonin receptor (CTR)
Key Agonists AM, AM2 CGRP Amylin Calcitonin
Antagonists AM22-52 (AM1-selective) CGRP8-37, gepants AC66, AC413 None well-characterized

Key Insights:

  • Receptor Cross-Reactivity : AM activates CGRP receptors (CLR/RAMP1) at lower potency, while CGRP weakly binds AM1 receptors (CLR/RAMP2) .
  • Functional Fragments : AM-(27–52) retains osteogenic activity without vasodilatory effects, similar to amylin-(1–8), which lacks metabolic actions .

Functional and Clinical Comparison

Table 2: Functional Roles and Clinical Relevance

Peptide Primary Functions Clinical Applications/Disease Associations
AM - Vasodilation
- Immunomodulation
- Bone anabolism
- Neuroprotection
- Predictive biomarker in ILD, stroke
- Therapeutic potential in IBD, multiple sclerosis (MS)
CGRP - Migraine pathogenesis
- Vasodilation
- Migraine prophylaxis (gepants)
- Coronary artery dilation
Amylin - Glucose metabolism
- Bone formation
- Osteoporosis (analogue: pramlintide)
- Obesity-associated bone mass regulation
Calcitonin - Calcium homeostasis
- Bone resorption
- Osteoporosis treatment (less common now)
- Medullary thyroid carcinoma biomarker

Key Differences:

Immune Modulation : AM uniquely induces Treg cells and tolerogenic dendritic cells (DCs), making it superior to CGRP and amylin in autoimmune disease therapy .

Biomarker Utility : AM predicts mortality in ILD (AUC = 0.767) and stroke recovery, outperforming traditional markers like ferritin and LDH .

Vascular Effects : Unlike CGRP, AM mitigates pulmonary hypertension in systemic sclerosis (SSc) and reduces airway microvascular leakage in asthma models .

Mechanistic and Signaling Insights

  • AM vs. CGRP in Vasodilation : AM increases cAMP in cardiac myocytes via AM1 receptors, while CGRP activates CGRP receptors in meningeal arteries, explaining its role in migraines .
  • Bone Formation : Both AM and amylin stimulate osteoblast proliferation, but AM’s effects are mediated via integrin activation (α2β1), whereas amylin acts through CTR/RAMP complexes .
  • Neurological Roles : AM promotes neural regeneration post-stroke, while CGRP exacerbates migraine pain via trigeminal ganglia .

準備方法

Solid-Phase Peptide Synthesis of Adrenomedullin

Fmoc-Based Synthesis Protocols

The majority of AM synthesis employs Fmoc (9-fluorenylmethyloxycarbonyl) solid-phase peptide synthesis due to its compatibility with acid-sensitive residues and high yield reproducibility. A representative protocol involves:

  • Resin Selection : ChemMatrix aminomethyl resin functionalized with Fmoc-Rink amide linker (0.1 mmol scale) to yield C-terminal amidation .

  • Deprotection : Sequential treatment with 20% piperidine in dimethylformamide (DMF) (2 × 5 min) .

  • Coupling : Activation with 0.23 M HBTU (2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium hexafluorophosphate) and 2 M N-methylmorpholine in DMF (40 min per residue) .

  • Cleavage : Trifluoroacetic acid (TFA)/3,6-dioxa-1,8-octane-dithiol (DoDT)/H<sub>2</sub>O/triisopropylsilane (TIPS) (94:2.5:2.5:1 v/v) for 2 h, followed by ether precipitation and lyophilization .

Critical Parameters :

  • Purity : Reverse-phase HPLC (RP-HPLC) typically achieves >95% purity post-cleavage .

  • Isotopic Labeling : Incorporation of <sup>15</sup>N and <sup>13</sup>C isotopes for NMR studies requires labeled Fmoc-amino acids and adjusted coupling times .

Challenges in Linear Synthesis

The linear sequence of AM (positions 22–52) poses synthesis challenges due to aggregation-prone regions (e.g., hydrophobic residues at positions 40–45). Optimizations include:

  • Temperature Control : Synthesis at 4°C reduces β-sheet formation .

  • Pseudoproline Dipeptides : Insertion at Asp<sup>33</sup>-Ser<sup>34</sup> improves solubility and coupling efficiency .

Stabilization Strategies for this compound Derivatives

Proteolytic Stability Enhancements

Wild-type AM exhibits rapid degradation in plasma (half-life <30 min) , necessitating structural modifications:

Lactamization

Cyclization via lactam bridges between Lys<sup>26</sup> and Glu<sup>30</sup> reduces susceptibility to endopeptidases, extending plasma half-life to >144 h .

Lipidation

Palmitoylation at the N-terminus enhances membrane association and resistance to renal clearance. A 2023 study demonstrated that lipidated AM derivatives retained 90% vasodilatory activity at 6 h post-administration in rodents .

Oligoethylene Glycol Linkers

Replacing the central DKDK motif (positions 15–18) with tetraethylene glycol spacers minimizes proteolytic cleavage while maintaining receptor binding affinity (EC<sub>50</sub> = 1.2 nM vs. 0.8 nM for wild-type) .

Table 1: Half-Life of Stabilized AM Derivatives

ModificationPlasma Half-Life (h)Bioactivity (% WT)
Wild-Type0.5100
Lactamized (Lys<sup>26</sup>-Glu<sup>30</sup>)14485
Palmitoylated7292
Oligoethylene Glycol9688

Disulfide Mimetics

Replacement of the native disulfide bond (Cys<sup>16</sup>-Cys<sup>21</sup>) with dicarba analogs improves oxidative stability without compromising AM<sub>1</sub> receptor activation .

Purification and Characterization

Chromatographic Techniques

  • RP-HPLC : C18 columns (5 µm, 250 × 4.6 mm) with 0.1% TFA in water/acetonitrile gradients (20–50% over 30 min) resolve AM isoforms .

  • Immunoaffinity Purification : Monoclonal antibodies targeting the midregional prothis compound (MR-proADM) epitope (positions 45–92) enable isolation from plasma with <2% cross-reactivity .

Mass Spectrometry

MALDI-TOF analysis confirms molecular weight (MW<sub>calc</sub> 6014.8 Da, MW<sub>obs</sub> 6015.2 ± 0.3 Da) and detects modifications (e.g., +238 Da for palmitoylation) .

Circular Dichroism (CD) Spectroscopy

CD spectra in 10 mM phosphate buffer (pH 7.4) reveal α-helical content (≈40%) critical for receptor binding. Lactamization increases helical stability by 15% .

Large-Scale Production and Clinical Formulations

cGMP-Compliant Synthesis

Current Good Manufacturing Practice (cGMP) protocols for clinical-grade AM specify:

  • Batch Size : 10–50 g using automated SPPS reactors (e.g., CEM Liberty Blue) .

  • Endotoxin Control : <0.1 EU/mg via tangential flow filtration .

Lyophilized Formulations

Lyophilization with trehalose (1:5 peptide:excipient ratio) yields stable powders (24-month shelf life at −20°C) . Reconstitution in 0.9% NaCl maintains bioactivity for 48 h at 4°C .

Subcutaneous Delivery Systems

Phase I trials of PEGylated AM (40 kDa) show sustained release over 72 h, achieving steady-state plasma concentrations of 50–100 pM .

Analytical Validation and Quality Control

Immunoassays

  • Sandwich ELISA : Anti-ADM-Gly (capture) and anti-bio-ADM (detection) antibodies quantify precursors with a limit of detection (LOD) of 0.1 pM .

  • Plasma Spiking : Recovery rates of 98–102% validate accuracy in complex matrices .

Bioactivity Testing

  • cAMP Assay : AM-induced cAMP production in HEK-293 cells transfected with AM<sub>1</sub> receptor (EC<sub>50</sub> = 0.8 nM) .

  • Vasodilation Models : Rat aortic ring assays confirm potency (IC<sub>50</sub> = 1.5 nM) .

特性

IUPAC Name

(3S)-3-[[(2S)-6-amino-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S,3R)-2-[[(4R,7S,13S,16S,19R)-19-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-oxopentanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-oxobutanoyl]amino]-4-oxobutanoyl]amino]-3-phenylpropanoyl]amino]-5-oxopentanoyl]amino]acetyl]amino]-3-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-hydroxypropanoyl]amino]-3-phenylpropanoyl]amino]acetyl]amino]-13-benzyl-16-(3-carbamimidamidopropyl)-7-[(1R)-1-hydroxyethyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]amino]-3-hydroxybutanoyl]amino]-3-methylbutanoyl]amino]-5-oxopentanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-5-oxopentanoyl]amino]-3-methylpentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-oxopentanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxybutanoyl]amino]-3-carboxypropanoyl]amino]hexanoyl]amino]-4-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S,3S)-1-[[(2S)-1-[(2S)-2-[[(2S)-5-amino-1-[[2-[[(2S)-1-amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-1,5-dioxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-hydroxy-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C264H406N80O77S3/c1-19-132(10)207(335-200(366)120-294-216(377)160(78-84-189(270)355)308-234(395)171(107-142-52-30-24-31-53-142)322-237(398)176(112-196(277)362)324-238(399)175(111-195(276)361)323-230(391)166(90-101-422-18)312-245(406)182(123-346)332-229(390)163(81-87-192(273)358)309-220(381)156(60-42-95-289-261(280)281)302-215(376)151(269)103-144-66-72-148(352)73-67-144)253(414)315-159(63-45-98-292-264(286)287)226(387)331-183(124-347)246(407)320-170(106-141-50-28-23-29-51-141)219(380)295-119-199(365)301-185-126-423-424-127-186(334-256(417)210(137(15)349)336-201(367)121-296-218(379)169(105-140-48-26-22-27-49-140)319-224(385)157(307-247(185)408)61-43-96-290-262(282)283)248(409)342-212(139(17)351)258(419)338-206(131(8)9)252(413)316-164(82-88-193(274)359)227(388)303-152(56-34-38-91-265)221(382)318-168(102-129(4)5)233(394)298-135(13)214(375)317-174(110-147-117-288-128-297-147)236(397)311-165(83-89-194(275)360)232(393)340-208(133(11)20-2)254(415)328-172(109-146-70-76-150(354)77-71-146)235(396)310-162(80-86-191(272)357)228(389)321-173(108-143-54-32-25-33-55-143)242(403)341-211(138(16)350)257(418)329-180(116-204(372)373)240(401)305-154(58-36-40-93-267)222(383)326-178(114-202(368)369)239(400)304-153(57-35-39-92-266)223(384)327-179(115-203(370)371)241(402)325-177(113-197(278)363)243(404)337-205(130(6)7)251(412)299-136(14)259(420)343-99-46-64-187(343)249(410)313-158(62-44-97-291-263(284)285)225(386)330-181(122-345)244(405)306-155(59-37-41-94-268)231(392)339-209(134(12)21-3)255(416)333-184(125-348)260(421)344-100-47-65-188(344)250(411)314-161(79-85-190(271)356)217(378)293-118-198(364)300-167(213(279)374)104-145-68-74-149(353)75-69-145/h22-33,48-55,66-77,117,128-139,151-188,205-212,345-354H,19-21,34-47,56-65,78-116,118-127,265-269H2,1-18H3,(H2,270,355)(H2,271,356)(H2,272,357)(H2,273,358)(H2,274,359)(H2,275,360)(H2,276,361)(H2,277,362)(H2,278,363)(H2,279,374)(H,288,297)(H,293,378)(H,294,377)(H,295,380)(H,296,379)(H,298,394)(H,299,412)(H,300,364)(H,301,365)(H,302,376)(H,303,388)(H,304,400)(H,305,401)(H,306,405)(H,307,408)(H,308,395)(H,309,381)(H,310,396)(H,311,397)(H,312,406)(H,313,410)(H,314,411)(H,315,414)(H,316,413)(H,317,375)(H,318,382)(H,319,385)(H,320,407)(H,321,389)(H,322,398)(H,323,391)(H,324,399)(H,325,402)(H,326,383)(H,327,384)(H,328,415)(H,329,418)(H,330,386)(H,331,387)(H,332,390)(H,333,416)(H,334,417)(H,335,366)(H,336,367)(H,337,404)(H,338,419)(H,339,392)(H,340,393)(H,341,403)(H,342,409)(H,368,369)(H,370,371)(H,372,373)(H4,280,281,289)(H4,282,283,290)(H4,284,285,291)(H4,286,287,292)/t132-,133-,134-,135-,136-,137+,138+,139+,151-,152-,153-,154-,155-,156-,157-,158-,159-,160-,161-,162-,163-,164-,165-,166-,167-,168-,169-,170-,171-,172-,173-,174-,175-,176-,177-,178-,179-,180-,181-,182-,183-,184-,185-,186-,187-,188-,205-,206-,207-,208-,209-,210-,211-,212-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULCUCJFASIJEOE-NPECTJMMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NC(CCCNC(=N)N)C(=O)NC(CO)C(=O)NC(CC1=CC=CC=C1)C(=O)NCC(=O)NC2CSSCC(NC(=O)C(NC(=O)CNC(=O)C(NC(=O)C(NC2=O)CCCNC(=N)N)CC3=CC=CC=C3)C(C)O)C(=O)NC(C(C)O)C(=O)NC(C(C)C)C(=O)NC(CCC(=O)N)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(C)C(=O)NC(CC4=CN=CN4)C(=O)NC(CCC(=O)N)C(=O)NC(C(C)CC)C(=O)NC(CC5=CC=C(C=C5)O)C(=O)NC(CCC(=O)N)C(=O)NC(CC6=CC=CC=C6)C(=O)NC(C(C)O)C(=O)NC(CC(=O)O)C(=O)NC(CCCCN)C(=O)NC(CC(=O)O)C(=O)NC(CCCCN)C(=O)NC(CC(=O)O)C(=O)NC(CC(=O)N)C(=O)NC(C(C)C)C(=O)NC(C)C(=O)N7CCCC7C(=O)NC(CCCNC(=N)N)C(=O)NC(CO)C(=O)NC(CCCCN)C(=O)NC(C(C)CC)C(=O)NC(CO)C(=O)N8CCCC8C(=O)NC(CCC(=O)N)C(=O)NCC(=O)NC(CC9=CC=C(C=C9)O)C(=O)N)NC(=O)CNC(=O)C(CCC(=O)N)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC(=O)N)NC(=O)C(CC(=O)N)NC(=O)C(CCSC)NC(=O)C(CO)NC(=O)C(CCC(=O)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC1=CC=C(C=C1)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)NCC(=O)N[C@H]2CSSC[C@H](NC(=O)[C@@H](NC(=O)CNC(=O)[C@@H](NC(=O)[C@@H](NC2=O)CCCNC(=N)N)CC3=CC=CC=C3)[C@@H](C)O)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](CC4=CN=CN4)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CC5=CC=C(C=C5)O)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC6=CC=CC=C6)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](C)C(=O)N7CCC[C@H]7C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CO)C(=O)N8CCC[C@H]8C(=O)N[C@@H](CCC(=O)N)C(=O)NCC(=O)N[C@@H](CC9=CC=C(C=C9)O)C(=O)N)NC(=O)CNC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CCSC)NC(=O)[C@H](CO)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC1=CC=C(C=C1)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C264H406N80O77S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

6029 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

148498-78-6
Record name Adrenomedullin (human)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0148498786
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 148498-78-6
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。